Dapagliflozin-d5 Tetraacetate is a deuterated derivative of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is notable for its stable isotope labeling, which makes it useful in pharmacokinetic studies and metabolic research. The molecular formula for Dapagliflozin-d5 Tetraacetate is , with a molecular weight of 582.05 g/mol .
Dapagliflozin-d5 Tetraacetate is synthesized from dapagliflozin, which is classified as a medication that lowers blood glucose levels by preventing glucose reabsorption in the kidneys. It belongs to the class of drugs known as SGLT2 inhibitors. The deuterated form is primarily used in research settings to trace metabolic pathways due to the unique properties of deuterium .
The synthesis of Dapagliflozin-d5 Tetraacetate involves several steps, typically starting from dapagliflozin. Key methods include:
The molecular structure of Dapagliflozin-d5 Tetraacetate features several functional groups characteristic of its parent compound, including:
The structural representation can be summarized as follows:
Dapagliflozin-d5 Tetraacetate can undergo various chemical reactions typical for organic compounds:
Dapagliflozin-d5 Tetraacetate acts through the inhibition of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. By blocking this transporter:
This mechanism not only aids in glycemic control but also contributes to weight loss and cardiovascular benefits in diabetic patients .
The physical properties of Dapagliflozin-d5 Tetraacetate include:
Chemical properties include:
Dapagliflozin-d5 Tetraacetate has several important applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2